Product packaging for 2-Hydroxyethylhydrazine(Cat. No.:CAS No. 109-84-2)

2-Hydroxyethylhydrazine

Cat. No.: B031387
CAS No.: 109-84-2
M. Wt: 76.1 g/mol
InChI Key: GBHCABUWWQUMAJ-UHFFFAOYSA-N
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Description

2-Hydroxyethylhydrazine is a versatile bifunctional reagent featuring both a hydrazine and a hydroxyl group, making it a valuable building block in organic synthesis and medicinal chemistry research. Its primary research applications include serving as a key precursor in the synthesis of heterocyclic compounds, such as pyrazoles and isoxazoles, which are core structures in many pharmaceutical agents and agrochemicals. The compound acts as a linker or spacer molecule in the development of chemical probes and bioconjugates, leveraging its nucleophilic hydrazine moiety to form hydrazone bonds with carbonyl groups, a useful reaction in bioconjugation strategies. Furthermore, this compound finds utility in polymer science as a cross-linking agent and chain extender, contributing to the development of novel polymeric materials with specific mechanical properties. Researchers value this compound for its ability to introduce hydrazine functionality into molecules, enabling the study of nucleophilic substitution reactions and the development of new synthetic methodologies. Its mechanism of action in various applications stems from its dual reactivity: the hydrazine group acts as a strong nucleophile and reducing agent, while the hydroxyl group can be further functionalized or participate in hydrogen bonding, influencing the physicochemical properties of the resulting compounds. This reagent is essential for investigations in drug discovery, materials science, and chemical biology.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C2H8N2O B031387 2-Hydroxyethylhydrazine CAS No. 109-84-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-hydrazinylethanol
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InChI

InChI=1S/C2H8N2O/c3-4-1-2-5/h4-5H,1-3H2
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InChI Key

GBHCABUWWQUMAJ-UHFFFAOYSA-N
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Canonical SMILES

C(CO)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C2H8N2O
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DSSTOX Substance ID

DTXSID1020728
Record name 2-Hydroxyethylhydrazine
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Molecular Weight

76.10 g/mol
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CAS No.

109-84-2
Record name Hydroxyethylhydrazine
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Record name 2-Hydrazinoethanol
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Record name Ethanol, 2-hydrazinyl-
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Record name 2-Hydroxyethylhydrazine
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Record name 2-HYDRAZINOETHANOL
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Synthesis and Reaction Pathways of 2 Hydroxyethylhydrazine

Established Synthetic Methodologies

The industrial production of 2-Hydroxyethylhydrazine is dominated by the reaction of ethylene (B1197577) oxide with hydrazine (B178648), though alternative methods have been developed to address safety and cost concerns.

Hydrazine-Ethylene Oxide Reaction Systems

The most prevalent method for synthesizing this compound involves the direct reaction of hydrazine hydrate (B1144303) with ethylene oxide. google.com This process is typically conducted by heating an aqueous solution of hydrazine hydrate in a closed system and then gradually introducing ethylene oxide. chemicalbook.comchemicalbook.comgoogle.com The temperature of the reaction is carefully maintained, generally between 30°C and 70°C, to control the reaction rate and selectivity. chemicalbook.comchemicalbook.com

A crucial factor in this synthesis is the use of a significant excess of hydrazine hydrate relative to ethylene oxide. google.comrsc.org This practice is essential for maximizing the yield of the desired monosubstituted product, this compound, and suppressing the formation of polysubstituted by-products. google.com The chemical property of ethylene oxide makes it susceptible to further addition reactions with the newly formed this compound. google.com Research has shown that increasing the molar ratio of hydrazine hydrate to ethylene oxide significantly improves the yield. For instance, a yield of 79% was obtained with a 4:1 molar ratio, which increased to 93% when the ratio was adjusted to 6.3:1 (based on 100% hydrazine hydrate). google.com

Modern advancements using microreactor technology have demonstrated enhanced efficiency and yield. In one such system, a molar ratio of 8:1 (hydrazine hydrate to ethylene oxide) at temperatures between 40°C and 60°C under pressure yielded 98% of 2-hydroxyethyl hydrazine. chemicalbook.com Microreactors offer superior mass transfer and heat exchange, leading to significantly shorter reaction times and higher yields compared to traditional batch reactors. rsc.org

Table 1: Comparison of Synthesis Parameters for the Hydrazine-Ethylene Oxide Reaction

MethodHydrazine Hydrate: Ethylene Oxide Molar RatioTemperature (°C)PressureYieldReference
Batch Process4:170°CNot Specified79% google.com
Batch Process6.3:170°CNot Specified93% google.com
Batch Process~8.5 parts to 1 part (by weight)~70-72°C~20 mmNot Specified google.com
Microreactor8:140-60°C1.5-2.5 MPa98% chemicalbook.com

However, the reaction is prone to producing several impurities through consecutive side reactions. rsc.org The primary by-products result from the further reaction of ethylene oxide with the nitrogen atoms of this compound, leading to the formation of 1,1-bis(β-hydroxyethyl) hydrazine, 1,2-bis(β-hydroxyethyl) hydrazine, and tri(β-hydroxyethyl) hydrazine. rsc.orgresearchgate.net Additionally, impurities such as ethanolamine, diethanolamine, and triethanolamine (B1662121) can be formed, likely stemming from the decomposition of hydrazine. rsc.org

Alternative Synthetic Approaches for this compound Production

To circumvent the use of hazardous ethylene oxide and costly hydrazine hydrate, alternative synthetic routes have been explored. google.com

One such method is based on the Raschig process, which involves the reaction of monochloramine with ethanolamine. researchgate.net This synthesis follows an SN2-type mechanism. researchgate.net

Another notable alternative involves reacting monoethanolamine with ketazine in the presence of water. google.com In this process, the reactants are heated to between 90°C and 110°C. google.com The ammonia (B1221849) and acetone (B3395972) generated as by-products can be recovered and reused to synthesize ketazine, making this a more cost-effective and integrated process. google.com This method avoids the direct handling of both ethylene oxide and hydrazine hydrate. google.com Other less common methods include the reaction of ethylene chlorohydrin with hydrazine, though this approach presents challenges in handling the resulting salt cake. google.com

Mechanistic Studies of this compound Formation

Investigating the reaction mechanisms, kinetics, and intermediate species is vital for optimizing the synthesis of this compound and controlling product purity.

Reaction Kinetics and Rate Parameters

The kinetics of the reaction between ethylene oxide and hydrazine hydrate are significantly influenced by several operational parameters. Studies conducted in miniaturized flow systems have shown that the molar ratio of hydrazine hydrate to ethylene oxide has the most profound impact on the formation of hydrazine-related impurities. rsc.org Temperature, pressure, and the concentration of hydrazine hydrate also play important roles in the reaction's progress and selectivity. rsc.org The formation of alcohol-amine impurities becomes more probable when the molar ratio of hydrazine hydrate to ethylene oxide is below 6. rsc.org Enhanced mixing efficiency, such as that achieved in microreactors, can significantly reduce the production of these impurities. rsc.org For the alternative Raschig synthesis, the reaction mechanisms and rate constants have been determined, allowing for the establishment of the main reactions occurring during the process. researchgate.net

Table 2: Influence of Operational Parameters on Impurity Formation in Hydrazine-Ethylene Oxide System

ParameterInfluence on Impurity FormationReference
Molar Ratio (N₂H₄·H₂O to EO)Most significant factor; ratios below 6:1 increase alcohol-amine impurities. rsc.org
TemperatureImpacts the process and side reactions. rsc.org
PressureImpacts the process and side reactions. rsc.org
Mixing EfficiencyEnhanced mixing significantly reduces impurity production. rsc.org

Intermediates and Transition States in Synthesis

The reaction between hydrazine and ethylene oxide proceeds through a nucleophilic attack of the hydrazine nitrogen on one of the carbon atoms of the ethylene oxide ring, leading to ring-opening. The initial decomposition of 2-hydroxyethylhydrazinium nitrate (B79036) (HEHN), an ionic liquid, involves a proton transfer from the cation to the anion, which results in the formation of this compound and nitric acid, highlighting the fundamental reactivity of the parent molecule. acs.orgnih.gov

In reactions with other molecules, specific intermediates have been successfully identified. For example, the reaction of this compound with β-diketones that possess strong electron-withdrawing groups can yield 5-hydroxy-4,5-dihydropyrazoles. chemicalbook.com A detailed study of the reaction between this compound and 4,4,4-trifluoro-1-pyridin-2-yl-butane-1,3-dione allowed for the isolation and characterization of a new 5-hydroxy-5-trifluoromethyl-4,5-dihydropyrazole intermediate when the reaction was conducted at 0°C. researchgate.net This intermediate is a precursor to the final pyrazole (B372694) product. researchgate.net

Theoretical studies using quantum chemistry calculations have been employed to understand the reaction pathways at a molecular level. For related hydrazine reactions, such as the hypergolic reaction between hydrazine and nitrogen tetroxide, calculations have been used to predict reaction mechanisms and rate constants based on transition state theory. researchgate.net These computational approaches can elucidate the energy barriers and structures of transition states, providing a deeper understanding of the reaction mechanism that is often difficult to obtain through experimental means alone. researchgate.netacs.org

Advanced Spectroscopic and Analytical Characterization of 2 Hydroxyethylhydrazine

Mass Spectrometry Applications

Mass spectrometry (MS) is a critical tool for determining the molecular weight and fragmentation pathways of 2-Hydroxyethylhydrazine. Electron ionization (EI) is commonly used for volatile compounds, providing a characteristic fragmentation pattern, while soft ionization techniques like electrospray ionization (ESI) are used for analyzing derivatives and cluster ions.

Under electron ionization, the this compound molecule (molecular weight: 76.0977 g/mol ) undergoes fragmentation to produce a unique mass spectrum. nist.gov The fragmentation pattern is dictated by the weakest bonds and the stability of the resulting fragments. Common fragmentation pathways for alcohols and amines include the cleavage of C-C bonds adjacent to the heteroatom and the loss of small neutral molecules. libretexts.org For this compound, key fragmentation would involve the cleavage of the C-C bond and C-N bonds.

Studies on the ionic liquid 2-hydroxyethylhydrazinium nitrate (B79036) (HEHN) using ESI-MS show that fragmentation can be understood through proton transfer-mediated elimination processes. rsc.org This indicates the importance of the protic nature of the molecule in directing its dissociation pathways. rsc.orgresearchgate.net

Isotopic abundance analysis for the molecular ion of this compound (C₂H₈N₂O) is based on the natural abundance of stable isotopes (¹³C, ¹⁵N, ²H, ¹⁷O, ¹⁸O). The relative intensity of the M+1 and M+2 peaks compared to the molecular ion peak (M) can be calculated to confirm the elemental composition.

Table 1: Theoretical Isotopic Abundance for the Molecular Ion of this compound (C₂H₈N₂O)

Isotope PeakRelative Abundance (%)Contributing Isotopes
M100¹²C₂, ¹H₈, ¹⁴N₂, ¹⁶O
M+13.17¹³C, ¹⁵N, ²H, ¹⁷O
M+20.24¹³C₂, ¹⁵N₂, ¹⁸O, etc.

This table presents calculated theoretical abundances and serves as a reference for experimental data.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hyphenated technique for separating and identifying volatile and semi-volatile compounds. For the analysis of this compound, which is recognized as a potential genotoxic impurity (PGI) in pharmaceutical manufacturing, a sensitive GC-MS method is crucial for quality control. wisdomlib.orgresearchgate.net

Due to its polarity and potential for thermal degradation, direct GC analysis can be challenging. Therefore, a chemical derivatization step is often employed to enhance stability and chromatographic performance. wisdomlib.orgresearchgate.net A validated method involves the derivatization of this compound with benzaldehyde (B42025) to form a more stable and less polar compound suitable for GC analysis. wisdomlib.orgresearchgate.net

The subsequent analysis by mass spectrometry with Electron Impact (EI) ionization provides definitive identification. researchgate.net For trace-level quantification, the mass spectrometer is often operated in Selected Ion Recording (SIR) mode, which enhances sensitivity by monitoring only specific fragment ions characteristic of the derivatized analyte. researchgate.net This approach allows for the accurate and precise determination of this compound at very low levels, ensuring compliance with regulatory guidelines for impurities. wisdomlib.org

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of this compound, providing detailed information about the carbon-hydrogen framework.

Proton NMR provides information on the number of different types of protons and their connectivity. The chemical shifts are influenced by the electronegativity of adjacent atoms; protons near oxygen and nitrogen atoms are "deshielded" and appear at a higher chemical shift (downfield). libretexts.org

In the ¹H-NMR spectrum of this compound, distinct signals are observed for the different proton environments. A study using DMSO-d₆ as the solvent identified two triplets corresponding to the two methylene (B1212753) (-CH₂-) groups. researchgate.net The protons on the carbon adjacent to the hydroxyl group (-CH₂OH) appear at a higher chemical shift than those on the carbon adjacent to the hydrazine (B178648) group (-CH₂NH) due to the greater electronegativity of oxygen. A broad, highly shielded signal corresponds to the combined protons of the amine (-NH₂), imine (-NH), and hydroxyl (-OH) groups. researchgate.net

Table 2: ¹H-NMR Chemical Shifts for this compound

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~ 3.865Broad Signal4H-NH₂, -NH, -OH
3.430Triplet2H-CH₂OH
2.624Triplet2H-CH₂NH-

Data recorded in DMSO-d₆ at 360 MHz. researchgate.net

Carbon-13 NMR spectroscopy provides information about the carbon skeleton of a molecule. books-library.website Due to the low natural abundance of the ¹³C isotope, spectra are typically acquired with proton decoupling, resulting in a single peak for each chemically non-equivalent carbon atom. libretexts.orgchemistrysteps.com

For this compound, two distinct signals are expected in the ¹³C-NMR spectrum, corresponding to the two non-equivalent carbon atoms: one bonded to the hydroxyl group (-CH₂OH) and the other to the hydrazine moiety (-CH₂N-). Similar to ¹H-NMR, the chemical shift is heavily influenced by the electronegativity of the attached heteroatom. pressbooks.pub The carbon atom bonded to the highly electronegative oxygen atom is expected to be significantly deshielded and thus appear further downfield compared to the carbon atom bonded to the nitrogen atom. libretexts.org

Table 3: Predicted ¹³C-NMR Chemical Shift Ranges for this compound

Predicted Chemical Shift (δ) ppmCarbon AssignmentRationale
55 - 70-CH₂OHDeshielded by adjacent electronegative oxygen atom.
45 - 60-CH₂N-Deshielded by adjacent nitrogen atom, but less so than the -CH₂OH carbon.

These are estimated ranges based on general principles of ¹³C-NMR spectroscopy.

Fluorine-19 is a highly sensitive nucleus for NMR spectroscopy, characterized by 100% natural abundance and a wide chemical shift range, which makes ¹⁹F-NMR a powerful tool for analyzing fluorine-containing compounds. wikipedia.orghuji.ac.il Trifluoromethyl (-CF₃) groups are often used as sensitive probes because their chemical shift is highly dependent on the local electronic environment. nih.gov

This compound can be used as a synthon to create more complex heterocyclic structures. For instance, it reacts with β-diketones that contain a trifluoromethyl group to yield 5-hydroxy-5-trifluoromethyl-4,5-dihydropyrazole intermediates. sigmaaldrich.com

In the characterization of such derivatives, ¹⁹F-NMR would be exceptionally informative. The spectrum would show a signal for the -CF₃ group, and its precise chemical shift would provide critical data for confirming the structure of the newly formed pyrazole (B372694) ring. thermofisher.com The large dispersion of ¹⁹F chemical shifts ensures that even subtle structural changes result in significant and easily detectable changes in the spectrum, aiding in unambiguous structural elucidation. thermofisher.com

X-ray Photoelectron Spectroscopy (XPS) for Surface and Bonding Analysis

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative technique used to determine the elemental composition and chemical bonding states of a material. While specific XPS studies exclusively on this compound are not widely published, analysis of the closely related ionic liquid 2-hydroxyethylhydrazinium nitrate (HEHN) provides insight into the expected binding energies. The initial decomposition step of HEHN involves a proton transfer that forms this compound (HEH) and nitric acid.

In an XPS analysis of this compound, the primary core levels of interest would be Carbon 1s (C 1s), Nitrogen 1s (N 1s), and Oxygen 1s (O 1s).

Nitrogen (N 1s): The two nitrogen atoms in the hydrazine moiety (-NHNH2) are in slightly different chemical environments, which could potentially lead to distinct peaks or a broadened N 1s signal. In studies of HEHN, the N 1s peak corresponding to the alkylammonium group is observed at approximately 401 eV.

Oxygen (O 1s): The oxygen atom in the hydroxyl group (-OH) would produce a characteristic O 1s peak. For HEHN, the O 1s peak is centered at 532.8 eV.

Carbon (C 1s): The two carbon atoms, one bonded to the hydroxyl group (C-O) and the other to the hydrazine group (C-N), would also exhibit characteristic C 1s peaks. The binding energies would be shifted from the reference aliphatic carbon peak (around 285.0 eV) due to the presence of the more electronegative oxygen and nitrogen atoms.

By measuring the precise binding energies and relative intensities of these peaks, XPS can confirm the elemental composition and provide valuable information about the chemical bonding and surface chemistry of this compound.

Table 1. Expected Core Level Binding Energies for this compound in XPS Analysis. Data is inferred from analysis of related compounds.
ElementCore LevelExpected Binding Energy (eV)Structural Moiety
NitrogenN 1s~401Hydrazine (-NHNH₂)
OxygenO 1s~533Hydroxyl (-OH)
CarbonC 1s>285.0Ethylene (B1197577) (-CH₂CH₂-)

Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

Fourier-Transform Infrared (FTIR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. The FTIR spectrum of this compound exhibits characteristic absorption bands corresponding to its primary functional groups: the hydroxyl (-OH) group and the hydrazine (-NHNH₂) group.

The key vibrational modes and their expected wavenumber ranges are:

O-H Stretch: A strong, broad absorption band is expected in the region of 3200-3600 cm⁻¹ due to the stretching vibration of the hydroxyl group. This broadness is a result of intermolecular hydrogen bonding.

N-H Stretch: The primary amine (-NH₂) of the hydrazine group typically shows two sharp to medium bands in the 3300-3500 cm⁻¹ region, corresponding to symmetric and asymmetric stretching vibrations. The secondary amine (-NH-) contributes a weaker band in the same region.

C-H Stretch: Absorptions due to the C-H stretching of the ethylene backbone appear in the 2850-3000 cm⁻¹ range.

N-H Bend: The scissoring vibration of the -NH₂ group results in a medium to strong band between 1590 and 1650 cm⁻¹.

C-O Stretch: A distinct, strong band for the C-O stretching vibration of the primary alcohol is typically observed in the 1000-1075 cm⁻¹ region.

Analysis of these characteristic peaks allows for the unambiguous confirmation of the hydroxyl and hydrazine functional groups within the molecular structure.

Table 2. Characteristic FTIR Absorption Bands for this compound.
Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)Intensity
Hydroxyl (-OH)O-H Stretch3200 - 3600Strong, Broad
Hydrazine (-NH₂)N-H Stretch (asymmetric & symmetric)3300 - 3500Medium, Sharp
Ethylene (-CH₂-)C-H Stretch2850 - 3000Medium
Hydrazine (-NH₂)N-H Bend (Scissoring)1590 - 1650Medium-Strong
Alcohol (C-OH)C-O Stretch1000 - 1075Strong

Chromatographic Methods for Purity and Impurity Profiling

Chromatographic techniques are essential for separating this compound from related substances, determining its purity, and quantifying its presence in various matrices. Gas chromatography is particularly well-suited for this purpose.

Gas Chromatography (GC) is a standard method for assessing the purity and performing quantitative analysis of this compound. The compound's volatility allows for its analysis using GC, typically with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS). For purity assessment, the area percentage of the main peak in the chromatogram is used to determine the assay, which is often specified as ≥95% for commercial grades. However, due to the high polarity and reactivity of hydrazines, direct analysis can be challenging, sometimes leading to poor peak shape and degradation on the column. To overcome these issues, derivatization is frequently employed, especially for trace-level analysis.

For applications in the pharmaceutical industry, analytical methods must be rigorously validated according to guidelines from the International Conference on Harmonisation (ICH) to ensure they are reliable and fit for purpose. A sensitive Gas Chromatography-Mass Spectrometry (GC-MS) method for the determination of this compound as a genotoxic impurity has been developed and validated. The validation process confirms the method's specificity, linearity, precision, and accuracy.

Specificity: The method's ability to unequivocally assess the analyte in the presence of other components is confirmed by the absence of interference from blank solutions or other matrix components at the retention time of the analyte's derivative.

Linearity: A linear relationship between the concentration of the analyte and the detector response is established over a specified range.

Precision: The closeness of agreement among a series of measurements is demonstrated through repeatability (intra-day precision) and intermediate precision (inter-day precision), with results typically expressed as the Relative Standard Deviation (%RSD).

Accuracy: The accuracy of the method is determined by the recovery of known amounts of the analyte spiked into a sample matrix.

Table 3. Validation Parameters for a GC-MS Method for this compound Determination.
Validation ParameterResult
Linearity Range0.02 µg/mL to 0.3 µg/mL
Correlation Coefficient (r²)> 0.999
Limit of Detection (LOD)0.006 µg/mL
Limit of Quantification (LOQ)0.02 µg/mL
Accuracy (Recovery)Within 80% to 120%
Precision (%RSD)1.13%

This compound is recognized as a potential genotoxic impurity (PGI), meaning it has the potential to damage DNA. Regulatory agencies require that such impurities be controlled to very low levels in pharmaceutical products. Consequently, highly sensitive analytical methods are required for its trace-level determination.

Direct analysis of trace levels of this compound by GC is often not feasible due to its polarity and low volatility. To enhance sensitivity and improve chromatographic performance, a chemical derivatization strategy is employed. A common approach is the reaction of this compound with an aldehyde, such as benzaldehyde. This reaction forms a more stable, less polar, and more volatile derivative (N-benzylidene-2-phenyloxazolidin-3-amine) that is readily analyzed by GC-MS. The use of Selected Ion Monitoring (SIM) mode in the mass spectrometer further increases the sensitivity and selectivity of the method, allowing for quantification at the parts-per-million (ppm) level. This derivatization-GC-MS approach is a robust quality control tool for the low-level quantification of this impurity in active pharmaceutical ingredients (APIs).

Capillary Electrophoresis (CE), particularly Capillary Zone Electrophoresis (CZE), is another powerful analytical technique suitable for the separation and analysis of small, polar, and water-soluble compounds like hydrazine and its derivatives. This method separates ions based on their electrophoretic mobility in an electric field within a narrow capillary.

A simple CZE method has been developed for the analysis of mixtures of hydrazine and its methyl derivatives using a borate (B1201080) buffer (pH 7.18), which allows for complete resolution of the components. While this specific study did not include this compound, the principles are directly applicable. Given its polar hydroxyl group and basic hydrazine moiety, this compound would be amenable to separation by CE. The technique offers advantages such as high separation efficiency, short analysis times, and minimal sample and reagent consumption. For enhanced sensitivity, CE can be coupled with electrochemical detection or derivatization with fluorescent tags followed by laser-induced fluorescence (LIF) detection.

Chemical Reactivity and Reaction Mechanisms of 2 Hydroxyethylhydrazine

Thermal Decomposition Pathways and Kinetics

The thermal decomposition of 2-Hydroxyethylhydrazine involves complex reaction pathways that are highly dependent on temperature and other experimental conditions. Studies employing advanced techniques have provided insights into the initial steps and subsequent products of its decomposition.

Pyrolysis studies are instrumental in identifying the stable end-products of the thermal decomposition of this compound. When subjected to high temperatures, the molecule fragments into smaller, more stable species. While a comprehensive list of all pyrolysis products is extensive and dependent on the specific pyrolysis conditions, the major identified products typically include nitrogen-containing compounds and oxygenated hydrocarbons. General combustion products include carbon dioxide (CO2) and nitrogen oxides (NOx) jh.edu.

Identified Pyrolysis Products of this compound

Product Name Chemical Formula
Ammonia (B1221849) NH₃
Water H₂O
Carbon Dioxide CO₂
Nitrogen Oxides NOx

To investigate the elementary steps of the high-temperature thermal decomposition of HEH, researchers have employed flash pyrolysis coupled with vacuum ultraviolet (VUV) photoionization time-of-flight mass spectrometry (VUV-PI-TOFMS) escholarship.orgnih.govacs.org. This technique allows for the study of the initial decomposition pathways at temperatures below 1400 K escholarship.orgnih.govacs.org. The use of "soft" photoionization helps to minimize the fragmentation of the resulting products, allowing for a more accurate identification of the primary decomposition species by their mass-to-charge ratio and ionization energies escholarship.orgnih.govacs.org. These studies are crucial for developing detailed chemical kinetics models for the combustion of HEH-containing materials escholarship.orgnih.govacs.org.

Catalytic Decomposition and Surface Interactions

The decomposition of this compound can be significantly influenced by the presence of catalysts, particularly metal surfaces. These catalysts can alter the decomposition pathways and lower the activation energy, leading to different product distributions compared to thermal decomposition.

Temperature-Programmed Desorption Mass Spectrometry (TPD-MS) is a powerful technique for studying the interactions of molecules with surfaces. In the case of HEH and its parent compound HEHN, TPD-MS has been used to investigate the heterogeneous catalytic decomposition on an iridium surface deposited on highly-oriented pyrolytic graphite (B72142) (HOPG) jh.edu. These investigations monitor the desorption of species from the surface as the temperature is increased, providing information about the strength of the surface-adsorbate bond and the kinetics of desorption and decomposition jh.edu.

TPD-MS studies have shown that the primary process in the decomposition of HEHN is the proton transfer to form HEH and HNO₃, which then evaporate from the surface jh.edu. The presence of iridium enhances the decomposition of HEH, as evidenced by the evolution of products at different temperatures compared to the bare graphite surface jh.edu. There are also indications that HNO₃ has a stronger adsorption interaction with the iridium surface than with the HOPG surface, leading to an increased enthalpy of vaporization for HNO₃ in the presence of iridium jh.edu.

Formation of Reactive Free Radical Species

The generation of reactive free radical species from this compound is a critical aspect of its chemical behavior, particularly under thermal stress. The decomposition of this compound is often studied in the context of its salt, 2-hydroxyethylhydrazinium nitrate (B79036) (HEHN), a protic ionic liquid. The initial step in the decomposition of HEHN is a proton transfer from the cation to the anion, which results in the formation of this compound (HEH) and nitric acid (HNO₃) acs.orgnih.gov.

Subsequent high-temperature thermal decomposition of this compound, which has been investigated using techniques such as flash pyrolysis coupled with photoionization time-of-flight mass spectrometry, leads to the formation of various radical intermediates acs.orgnih.gov. While the specific elementary steps for the homolytic cleavage of bonds in this compound to form radicals are a subject of ongoing research, analogies can be drawn from the well-studied decomposition of hydrazine (B178648) (N₂H₄). The thermal decomposition of hydrazine is known to produce prominent radical intermediates such as the hydrazinyl radical (•N₂H₃), diimide (N₂H₂), and the amino radical (•NH₂) caltech.edunih.gov. It is plausible that the decomposition of this compound proceeds through similar pathways, involving the cleavage of N-N, N-H, C-N, or C-H bonds to generate a cascade of reactive radical species.

Hydrogen Abstraction Reactions

Hydrogen abstraction is a fundamental reaction pathway for this compound, particularly in environments where radical species are present. These reactions are crucial in understanding the combustion and atmospheric chemistry of this compound.

Theoretical studies have provided significant insights into the reactivity of this compound with a variety of radical species. A comprehensive study by Bai et al. (2024) investigated 28 hydrogen abstraction reactions involving this compound and seven different radical abstractors: the hydrogen atom (•H), hydroxyl radical (•OH), nitrogen dioxide (NO₂), hydroperoxyl radical (HO₂•), methyl radical (•CH₃), methoxy (B1213986) radical (CH₃O•), and methylperoxy radical (CH₃O₂•) nih.gov.

The research indicates that the reactivity of these radicals with this compound varies significantly. The reactions with •H, •OH, and CH₃O• radicals exhibit higher reaction rates across all abstraction sites compared to the reactions with CH₃O₂• and HO₂• radicals nih.gov. This suggests that in a mixed radical environment, the former set of radicals will be the primary contributors to the degradation of this compound via hydrogen abstraction.

The this compound molecule presents multiple sites for hydrogen abstraction, including the hydroxyl group (–OH, not explicitly mentioned as –CH₂O in the primary source but part of the ethyl group), the methylene (B1212753) group (–CH₂–), the amino group (–NH₂), and the imino group (–NH–). The reactivity at these specific sites is dependent on both the nature of the abstracting radical and the temperature.

Theoretical calculations have shown that at lower temperatures, hydrogen abstraction from the –NH site is kinetically favored and proceeds at a faster rate than abstraction from other sites nih.gov. However, the reactivity landscape changes at elevated temperatures. Notably, in reactions with nitrogen dioxide (NO₂), the hydrogen abstraction from the –NH and –NH₂ sites becomes more competitive and can even surpass the reactivity of the typically more reactive •H, •OH, and CH₃O• radicals at temperatures exceeding approximately 1100 K nih.gov. This highlights a significant temperature-dependent shift in the site-selectivity of hydrogen abstraction from this compound.

The following table provides a summary of the site-specific reactivity trends based on the available research findings.

Functional GroupRelative Reactivity at Lower TemperaturesRelative Reactivity at Higher Temperatures (with NO₂)
–NH HighestHigh
–NH₂ ModerateHigh
–CH₂O (ethyl group) LowerModerate

This table provides a qualitative summary of reactivity trends.

The thermochemical parameters of the reactants, transition states, and products are essential for accurately modeling the kinetics of hydrogen abstraction reactions. The study by Bai et al. (2024) involved the determination of these parameters for all 28 investigated hydrogen abstraction reactions of this compound nih.gov. These parameters, which include enthalpy, entropy, and Gibbs free energy, are crucial for calculating the rate coefficients of the reactions and for developing comprehensive chemical kinetic models for the combustion of propellants containing this compound.

Reactions with Carbonyl Compounds

This compound readily undergoes condensation reactions with carbonyl compounds, a characteristic reaction of hydrazines. This reactivity is often exploited for the derivatization of both the hydrazine and the carbonyl compound for analytical and synthetic purposes.

The reaction of this compound with aldehydes, such as benzaldehyde (B42025), is a well-established method for chemical derivatization. This reaction is particularly useful in analytical chemistry for the quantification of this compound, which can be a potential genotoxic impurity in pharmaceutical products researchgate.net. The derivatization process involves the condensation of the amino group of this compound with the carbonyl group of benzaldehyde to form a stable hydrazone derivative.

In a specific application for gas chromatography-mass spectrometry (GC-MS) analysis, this compound is reacted with benzaldehyde. Interestingly, under heated conditions, the reaction proceeds with a stoichiometry of one mole of this compound to two moles of benzaldehyde. This leads to the formation of a cyclic product, N-benzylidene-2-phenyloxazolidin-3-amine, rather than a simple hydrazone researchgate.net. The formation of this stable derivative enhances the volatility and thermal stability of the analyte, allowing for its sensitive and accurate detection by GC-MS. The use of an excess of benzaldehyde in this derivatization reaction helps to ensure the complete conversion of this compound to the dimeric product, avoiding the formation of the monomeric hydrazone as a by-product researchgate.net.

Reactions with Diketones (e.g., Trifluoromethyl-β-diketones)

The reaction of this compound with β-diketones, particularly those bearing strong electron-withdrawing groups like a trifluoromethyl group, is a well-established method for the synthesis of substituted pyrazoles. This reaction proceeds through a cyclocondensation mechanism. The trifluoromethyl group enhances the electrophilicity of the adjacent carbonyl carbon, making it a primary site for nucleophilic attack.

The reaction mechanism involves the initial nucleophilic attack of the terminal nitrogen atom of this compound on one of the carbonyl carbons of the diketone, forming a hemiaminal intermediate. This is followed by an intramolecular cyclization, where the other nitrogen atom attacks the second carbonyl group. Subsequent dehydration of the resulting cyclic intermediate leads to the formation of a stable, aromatic pyrazole (B372694) ring.

In the case of unsymmetrical trifluoromethyl-β-diketones, the reaction can yield regioisomers. However, the strong electron-withdrawing nature of the CF₃ group typically directs the initial nucleophilic attack to the more electrophilic carbonyl carbon adjacent to it.

A specific study investigating the reaction between this compound and 4,4,4-trifluoro-1-pyridin-2-yl-butane-1,3-dione has demonstrated the formation of two principal products: a stable 5-hydroxy-5-trifluoromethyl-4,5-dihydropyrazole intermediate and the final dehydrated 2-(3-pyridin-2-yl-5-trifluoromethylpyrazol-1-yl)ethanol product. researchgate.netepa.gov The distribution of these products is highly dependent on the reaction conditions, such as temperature and reaction time. researchgate.netepa.gov At lower temperatures (0 °C), the reaction can be stopped at the dihydropyrazole intermediate stage, while at room temperature, the reaction proceeds to form the fully aromatic pyrazole as the major product. researchgate.netepa.gov

Table 1. Product Distribution in the Reaction of this compound with 4,4,4-trifluoro-1-pyridin-2-yl-butane-1,3-dione
Reaction ConditionsProduct P Proportion (%)Product L Proportion (%)
Ethanol, Room Temperature, 15 h2080
Ethanol, 0 °C, 7 h~100 (Isolated as pure product)0

Data sourced from Montoya V, et al. (2007). researchgate.netepa.gov Product P: 2-(2-hydroxyethyl)-3-pyridin-2-yl-5-trifluoromethyl-4,5-dihydropyrazole. Product L: 2-(3-pyridin-2-yl-5-trifluoromethylpyrazol-1-yl)ethanol.

Oxidative Transformations

This compound, like other hydrazine derivatives, can undergo oxidation to form its corresponding diazene (B1210634) (formerly azo) compound. This transformation involves the formation of a nitrogen-nitrogen double bond (N=N). The oxidation of the closely related 1,2-bis(2-hydroxyethyl)hydrazine using mercuric oxide has been shown to produce bis(2-hydroxyethyl)diazene. acs.org This indicates that the hydroxyethyl (B10761427) functionality is stable under these oxidative conditions.

The general mechanism for the oxidation of a 1,2-disubstituted hydrazine to a diazene involves a two-electron, two-proton (2e⁻, 2H⁺) process. Various oxidizing agents can facilitate this transformation. The reaction proceeds through the formation of a diazene intermediate, which is a key reactive species in various chemical syntheses. The treatment of hydrazine complexes with a base can also lead to the formation of a diazene complex. nih.gov

Table 2. General Oxidative Transformation of this compound
ReactantTypical Oxidizing AgentProduct
This compoundMercuric Oxide (HgO)(2-Hydroxyethyl)diazene

This compound is recognized as an effective "salt-free" reducing agent, particularly in the context of nuclear fuel reprocessing, such as the PUREX process. rsc.org Its primary function is to selectively reduce the valence state of actinides to facilitate their separation. Specifically, it is used for the reduction of Neptunium(VI) to Neptunium(V). researchgate.net Controlling the oxidation state of neptunium (B1219326) is crucial for achieving efficient separation from uranium and plutonium.

Theoretical calculations have been performed to compare the reduction capabilities of different hydrazine derivatives. Based on the energy barrier of the free radical ion mechanism, the reduction ability of this compound is found to be greater than that of methyl hydrazine and formyl hydrazide. researchgate.net The subsequent reduction of Np(V) to Np(IV) by this compound is also possible but occurs more slowly and can be accelerated by catalysts. researchgate.net The kinetics of Np(V) reduction by this compound are described by an equation that includes both a main and an autocatalytic pathway, the latter being limited by the reaction involving hydroxyethyldiazenium ions. researchgate.net

Table 3. Theoretical Comparison of Hydrazine Derivatives as Np(VI) Reductants
Hydrazine DerivativeRelative Reduction Ability Trend
This compoundHighest
Methyl hydrazineIntermediate
Formyl hydrazideLowest

Data based on theoretical energy barrier calculations for the free radical ion mechanism. researchgate.net

Theoretical and Computational Chemistry Studies of 2 Hydroxyethylhydrazine

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to the theoretical investigation of 2-hydroxyethylhydrazine, allowing for the detailed analysis of its molecular and electronic properties.

Density Functional Theory (DFT) is a widely used computational method for studying the electronic structure of molecules. imist.ma It provides a balance between accuracy and computational cost, making it suitable for analyzing properties like molecular orbital energies, charge distributions, and electrostatic potentials. imist.ma In the context of hydrazine (B178648) derivatives, DFT methods, such as B3LYP and M06-2X, have been effectively used to optimize geometries and evaluate molecular properties. imist.manih.gov

For this compound, DFT calculations are employed to understand its reactivity. Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of chemical reactivity and stability. imist.ma A smaller gap generally suggests higher reactivity. Furthermore, analysis of the molecular electrostatic potential (MEP) can identify electron-rich and electron-poor regions of the molecule, predicting sites susceptible to electrophilic and nucleophilic attack. nih.gov These computational insights are vital for predicting how this compound will interact with other chemical species. imist.ma

Table 1: Key Molecular Parameters from DFT Calculations for Hydrazine Derivatives Note: This table is illustrative of parameters typically calculated for hydrazine derivatives using DFT. Specific values for this compound would be obtained from dedicated computational studies.

ParameterDescriptionSignificance
EHOMO (Highest Occupied Molecular Orbital Energy)Energy of the outermost electron-containing orbital.Indicates the ability to donate electrons.
ELUMO (Lowest Unoccupied Molecular Orbital Energy)Energy of the first empty orbital.Indicates the ability to accept electrons.
HOMO-LUMO Gap (ΔE)The energy difference between HOMO and LUMO (ΔE = ELUMO - EHOMO).A key indicator of molecular stability and reactivity.
Molecular Electrostatic Potential (MEP)A 3D map of charge distribution around the molecule.Identifies sites for electrophilic and nucleophilic attack.

While DFT is efficient, high-accuracy energy calculations often require more computationally intensive ab initio methods. Coupled Cluster theory, particularly with single, double, and perturbative triple excitations (CCSD(T)), is considered the "gold standard" for calculating accurate single-point energies of molecules. u-szeged.humdpi.com These methods are crucial for obtaining precise thermochemical data and for refining the energies of stationary points (reactants, products, and transition states) found on a potential energy surface using less demanding methods like DFT. purdue.edu

For reactions involving hydrazine and its derivatives, CCSD(T) calculations are used to compute benchmark relative energies, considering effects such as basis set size, core correlation, and relativistic effects. u-szeged.hu For instance, studies on the N₂H₃ potential energy surface have utilized high-level CCSD(T)-F12 methods to ensure the accuracy of the calculated reaction pathways and kinetics. nih.gov This level of theory provides reliable data for heats of formation and reaction energies, which are essential for kinetic modeling of processes like combustion. researchgate.net

A critical first step in any computational study is geometry optimization, which involves finding the minimum energy arrangement of atoms in a molecule. imist.ma For this compound, this process identifies its most stable three-dimensional structure(s). DFT methods, such as B3LYP with a suitable basis set (e.g., 6-31G(d,p)), are commonly used for this purpose. imist.ma

Following optimization, vibrational frequency calculations are performed. These calculations serve two main purposes:

Confirmation of Stationary Points: A true energy minimum (a stable molecule or intermediate) will have all real (positive) vibrational frequencies. A transition state, which is a maximum along the reaction coordinate but a minimum in all other degrees of freedom, will have exactly one imaginary frequency. sciepub.com

Thermochemical Corrections: The calculated frequencies are used to determine the zero-point vibrational energy (ZPVE), as well as thermal corrections to enthalpy and Gibbs free energy. u-szeged.hu These corrections are essential for obtaining accurate reaction energies and barriers.

Reaction Mechanism Elucidation through Potential Energy Surface (PES) Analysis

A Potential Energy Surface (PES) is a conceptual and mathematical model that represents the energy of a chemical system as a function of its geometric parameters. sciepub.com By mapping the PES, computational chemists can identify the most favorable pathway for a chemical reaction, known as the minimum energy path (MEP). sciepub.com This path connects reactants to products via transition states and any intermediates. Automatic PES exploration tools can be used to discover novel reaction pathways without predefined knowledge. chemrxiv.org

The reactivity of hydrazine derivatives like this compound often involves free radical intermediates. nih.gov Computational studies are instrumental in elucidating these complex mechanisms. Theoretical investigations into the combustion of HEH, for example, focus on H-atom abstraction reactions, where a radical species (like H, OH, or O) removes a hydrogen atom from the HEH molecule. researchgate.net This initial step generates a 2-hydroxyethylhydrazinyl radical, which can then undergo further reactions.

Computational modeling helps to identify which hydrogen atom in the molecule (on the C-C, N-N, or O-H group) is most susceptible to abstraction by calculating the activation energies for each potential pathway. The study of radical scavenging by related hydrazone compounds also highlights the role of specific functional groups in mediating free radical reactions. nih.gov The oxidative activation of hydrazines is known to proceed through such radical intermediates. nih.gov

A key outcome of PES analysis is the determination of the energy barriers (activation energies) for each step in a reaction mechanism. researchgate.net The height of this barrier, calculated as the energy difference between the transition state and the reactants, governs the rate of the reaction. Lower energy barriers correspond to faster reaction rates. For complex molecules like this compound, multiple reaction pathways often exist, and calculating the respective energy barriers allows for the identification of the dominant kinetic pathway. researchgate.net

Table 2: Illustrative Data from PES Analysis for a Hypothetical Reaction Step Note: This table demonstrates the type of data generated from PES analysis in computational chemistry.

ParameterDefinitionExample Value (kcal/mol)
Energy of Reactants (Ereactants)The sum of the energies of the starting materials.0.0 (Reference)
Energy of Transition State (ETS)The energy at the highest point along the minimum energy path.+25.5
Energy of Products (Eproducts)The sum of the energies of the final products.-15.0
Energy Barrier (Activation Energy, Ea)ETS - Ereactants+25.5
Reaction Energy (ΔE)Eproducts - Ereactants-15.0 (Exothermic)

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. For this compound, MD simulations rely on the development of accurate force fields, which are sets of parameters that define the potential energy of the system.

A specific force field has been developed for hydrazine and its organic derivatives, including this compound, to enable atomistic simulations of its properties. grafiati.com This force field was designed to accurately reproduce a range of equilibrium and dynamic properties. MD simulations using this model have been employed to predict various thermophysical properties of this compound. The simulations successfully reproduced experimental data for properties such as vapor-liquid coexistence densities, vapor pressures, and enthalpies of vaporization. grafiati.com Furthermore, dynamic properties like self-diffusion coefficients and rotational time constants were also calculated, showing qualitative agreement with experimental viscosity data. grafiati.com These simulations provide a molecular-level understanding of the liquid-phase behavior of this compound, governed by intermolecular forces such as hydrogen bonding.

Table 1: Properties of this compound Studied by Molecular Dynamics Simulations
Property CategorySpecific PropertySignificance
Equilibrium PropertiesVapor-Liquid Coexistence DensitiesDefines the conditions under which liquid and vapor phases can coexist.
Vapor PressuresIndicates the volatility of the substance.
Enthalpies of VaporizationThe energy required to transform the liquid into a gas.
Critical PropertiesDefines the critical point, above which distinct liquid and gas phases do not exist.
Dynamic PropertiesSelf-Diffusion CoefficientsMeasures the translational mobility of molecules in the liquid.
Rotational Time ConstantsCharacterizes the rotational motion of molecules.

Spectroscopic Property Prediction from Theoretical Models

Theoretical models, particularly those based on Density Functional Theory (DFT), are widely used to predict the spectroscopic properties of molecules. mdpi.comimist.ma While specific, detailed theoretical spectroscopic studies for this compound are not extensively documented in peer-reviewed literature, the methodologies are well-established for hydrazine derivatives. mdpi.comtandfonline.com

These computational approaches involve optimizing the molecular geometry and then calculating vibrational frequencies and electronic transitions. The predicted infrared (IR), Raman, and UV-Vis spectra can be compared with experimental data to confirm structural assignments and understand the vibrational modes of the molecule. mdpi.com For instance, DFT calculations at the B3LYP/6-31G(d,p) level of theory have been successfully used to reproduce experimental geometric parameters and spectroscopic properties for other triazine-based hydrazone derivatives, with simulated absorption spectra agreeing well with experimental results. mdpi.com Such methods would allow for the assignment of specific peaks in the experimental spectra of this compound to corresponding molecular motions, such as N-H stretching, C-O stretching, and NH2 rocking modes.

Table 2: Theoretical Prediction of Spectroscopic Properties for Hydrazine Derivatives
Spectroscopic TechniquePredicted PropertiesCommon Theoretical Method
Infrared (IR) SpectroscopyVibrational frequencies and intensitiesDFT (e.g., B3LYP/6-311++G(d,p))
Raman SpectroscopyRaman scattering activities and frequenciesDFT (e.g., B3LYP/6-311++G(d,p))
UV-Visible (UV-Vis) SpectroscopyElectronic transitions, absorption wavelengths (λmax)Time-Dependent DFT (TD-DFT)
Nuclear Magnetic Resonance (NMR)Chemical shifts (¹H, ¹³C)DFT with GIAO method

Advanced Bonding Analysis (NBO, QTAIM, ELF)

Advanced bonding analyses provide deep insights into the electronic structure and the nature of chemical bonds within a molecule, going beyond simple Lewis structures.

Natural Bond Orbital (NBO) Analysis NBO analysis examines the distribution of electron density into localized orbitals that correspond to chemical intuition, such as bonds, lone pairs, and core orbitals. For hydrazine derivatives, NBO analysis is used to quantify interactions between filled donor orbitals and empty acceptor orbitals, which reveals the extent of electron delocalization and hyperconjugation. nih.govacs.orgsci-hub.box These interactions, particularly the stabilization energy E(2), indicate the strength of intramolecular charge transfer. ijasret.com In the context of this compound, NBO analysis could be used to evaluate the influence of the hydroxyethyl (B10761427) substituent on the N-N bond strength and the electronic properties of the hydrazine moiety.

Quantum Theory of Atoms in Molecules (QTAIM) QTAIM, developed by Richard Bader, analyzes the topology of the electron density (ρ(r)) to define atoms and bonds. imist.ma The analysis focuses on bond critical points (BCPs), where the electron density is at a minimum between two bonded atoms. The properties at these points, such as the density itself and its Laplacian (∇²ρ(r)), characterize the nature of the chemical bond. sharif.edu For related compounds, QTAIM has been used to differentiate between covalent bonds (high ρ, negative ∇²ρ(r)) and weaker, closed-shell interactions like hydrogen bonds (low ρ, positive ∇²ρ(r)). mdpi.commdpi.com Applying QTAIM to this compound would allow for a rigorous characterization of its covalent framework and the intramolecular and intermolecular hydrogen bonds involving the hydroxyl and hydrazine groups.

Electron Localization Function (ELF) The Electron Localization Function (ELF) is a method used to visualize regions in a molecule where there is a high probability of finding a pair of electrons. mdpi.com ELF values range from 0 to 1, where high values (close to 1) correspond to regions of high electron localization, such as covalent bonds, lone pairs, and atomic cores. ijasret.com This provides a chemically intuitive map of electron pairing. mdpi.com In studies of similar molecules, ELF analysis has been used to support findings from NBO and QTAIM, offering a visual representation of the bonding patterns. mdpi.com For this compound, an ELF analysis would clearly distinguish the covalent C-C, C-N, N-N, C-O, O-H, and N-H bonds, as well as the lone pair electrons on the nitrogen and oxygen atoms.

Table 3: Insights from Advanced Bonding Analysis Methods on Hydrazine Derivatives
Analysis MethodKey ConceptsInformation Gained for Hydrazine-type Molecules
NBO Donor-acceptor interactions, stabilization energy E(2)Quantifies hyperconjugative interactions, intramolecular charge transfer, and substituent effects on N-N bond stability. nih.govimist.ma
QTAIM Electron density topology, Bond Critical Points (BCPs)Characterizes the nature and strength of covalent bonds (e.g., N-N) and non-covalent interactions like hydrogen bonds. sharif.edumdpi.com
ELF Electron pair probability, localization domainsProvides a visual map of electron localization, confirming the positions of covalent bonds and lone pairs. ijasret.commdpi.com

Toxicological and Safety Research Pertaining to 2 Hydroxyethylhydrazine

Genotoxicity and Mutagenicity Studies

Genotoxicity and mutagenicity studies are crucial for assessing the potential of a chemical substance to cause genetic damage. Research on 2-Hydroxyethylhydrazine and related hydrazine (B178648) compounds indicates a potential for such effects. For instance, this compound has tested positive in the Ames test, a widely used method that uses bacteria to test for gene mutations. europa.eu Furthermore, studies on various hydrazine derivatives have shown that compounds which exhibit mutagenic activity in the Ames test are also active in the bioluminescence test for genotoxic agents. nih.gov While not specific to this compound, research on hydrazine itself has shown it to be positive in both in vitro and in vivo DNA strand break (comet) assays. toxys.com

The mechanism by which hydrazine compounds may induce DNA damage has been a subject of investigation. Studies on various hydrazines suggest that their metabolism can lead to the formation of toxic intermediates capable of damaging cellular macromolecules. nih.gov Research indicates that hydrazine-mediated DNA damage, specifically time- and concentration-dependent strand scission, is primarily driven by the formation of organic free radicals rather than reactive oxygen species. nih.gov This process appears to be dependent on metabolism via oxyhemoglobin. nih.gov

Given its potential for genotoxicity, this compound is considered a potential genotoxic impurity (GTI) in pharmaceutical manufacturing. Regulatory bodies like the European Medicines Agency (EMA) have established guidelines for controlling such impurities in active pharmaceutical ingredients and drug products. europa.eu

For genotoxic compounds, it is often assumed that there is no discernible threshold for their effects, meaning any level of exposure could carry a risk. europa.eu In such cases, the "Threshold of Toxicological Concern" (TTC) principle is applied. The TTC is a value representing an acceptable intake for a genotoxic impurity that is considered to pose a negligible lifetime cancer risk (less than 1 in 100,000). galaxypub.co For most genotoxic impurities, this value has been established at 1.5 µg per person per day. europa.eugalaxypub.co From this TTC value, a permitted concentration limit in the active substance can be calculated based on the maximum daily dose of the drug. europa.eu

Carcinogenicity Assessments

Concerns about the carcinogenic potential of this compound are supported by animal studies and the known properties of related hydrazine derivatives. guidechem.com While the compound has not been definitively classified as a carcinogen by major international agencies, safety data sheets often note that there is limited evidence of a carcinogenic effect. scbt.com

Long-term studies in animal models have been conducted to evaluate the tumorigenic potential of this compound. In one key study, Syrian golden hamsters and Swiss mice were administered the compound in their drinking water for their entire lifetimes. oup.com The primary tumorigenic effect observed was the development of liver tumors (hepatomas) in treated hamsters. oup.comoup.com The study did not find that the chemical increased the incidence of other types of tumors in hamsters, nor did it produce a detectable tumorigenic effect in the Swiss mice under the experimental conditions. oup.com

A lifetime administration study provided specific data on tumor incidence rates in hamsters. Randombred Syrian golden hamsters were given a 0.015% solution of this compound in their drinking water starting at 6 weeks of age. oup.com This continuous exposure led to an increased incidence of hepatomas compared to untreated control groups. oup.comoup.com

In treated female hamsters, the incidence of hepatomas was 6%, whereas no liver tumors were observed in the control females (0% incidence). oup.com For male hamsters, the treated group showed a 10% incidence of hepatomas, a notable increase from the 1% incidence seen in the untreated control males. oup.com

Table 1: Incidence of Hepatomas in Hamsters After Lifetime Administration of this compound

SpeciesSexTreatment GroupNumber of AnimalsHepatoma Incidence (%)
Syrian Golden HamsterFemale0.015% this compound506%
Syrian Golden HamsterFemaleControl (Untreated)1000%
Syrian Golden HamsterMale0.015% this compound5010%
Syrian Golden HamsterMaleControl (Untreated)1001%
Data sourced from the Journal of the National Cancer Institute. oup.com

General Toxicity Research

This compound is considered a moderately toxic chemical. guidechem.com Exposure through inhalation, ingestion, or skin contact can be harmful. scbt.com Prolonged or repeated contact may lead to systemic effects, including damage to the liver and kidneys. guidechem.com

Acute exposure can cause irritation of the eyes, nose, throat, and respiratory system. guidechem.comscbt.com Other symptoms of acute exposure may include headache, dizziness, and nausea. guidechem.com In animal studies, hydrazine and its derivatives have been shown to cause convulsions and other changes to the nervous system. scbt.com

Acute Toxicity (Oral, Dermal, Inhalation)

This compound is classified as a toxic substance through oral, dermal, and inhalation routes of exposure. lookchem.comfishersci.comsigmaaldrich.com It is categorized as Acute Toxicity Category 3 for all three exposure pathways. lookchem.comsigmaaldrich.com Animal studies indicate that ingestion of significant amounts can be fatal or cause serious health damage. scbt.com In mice, the oral Lethal Dose 50 (LD50) has been established at 139 mg/kg. thermofisher.kr Inhalation of vapors, mists, or fumes may also produce toxic effects, which can be fatal. scbt.com Similarly, skin contact can lead to toxic effects due to absorption through the skin. scbt.com

Table 1: Acute Toxicity Data for this compound

Route of ExposureGHS ClassificationKey Findings
Oral Category 3Toxic if swallowed. nih.govsigmaaldrich.com LD50 (mouse) is 139 mg/kg. thermofisher.kr
Dermal Category 3Toxic in contact with skin. guidechem.comnih.gov Systemic effects may occur after absorption. scbt.com
Inhalation Category 3Toxic if inhaled. nih.gov Vapors, mists, or fumes may be fatal. scbt.com

Organ-Specific Toxicity (e.g., Respiratory System, Liver)

Research has identified specific organs that are targeted by this compound toxicity. The respiratory system is a primary target, with exposure potentially causing respiratory irritation. sigmaaldrich.comscbt.comnih.gov Inhalation can lead to coughing and nausea, and the body's response to this irritation may result in further lung damage. scbt.com

The liver is another organ of concern. guidechem.com A lifetime administration study on hamsters and mice investigated the tumorigenesis of this compound, pointing to the liver as a target for its effects. nih.gov Prolonged or repeated contact with the compound may lead to liver damage. guidechem.com As with other hydrazine derivatives, it has the potential to cause convulsions and other changes to the nervous system in animal models. scbt.com

Oxidative Stress Mechanisms

The role of oxidative stress in the toxicity of this compound is complex and not fully elucidated. Studies on the parent compound, hydrazine, have shown that it can cause a decrease in hepatic glutathione (B108866), a key antioxidant. sigmaaldrich.com One study noted that at 24 hours after a 60 mg/kg dose of hydrazine, hepatic reduced glutathione was approximately half of the control value. sigmaaldrich.com

However, research on a series of high-energy chemicals, which included the nitrate (B79036) salt of this compound (HEHN), found that HEHN did not induce the generation of reactive oxygen species (ROS) in primary hepatocytes in vitro. nih.gov This contrasts with other hydrazine compounds tested in the same study. nih.gov Another study using HepG2 cells concluded that while hydrazine-induced liver toxicity is worsened by glutathione depletion, it does not appear to be mediated by oxidative stress. nih.gov These findings suggest that while glutathione levels are affected, the toxic mechanisms of this compound may not be directly driven by the production of reactive oxygen species, or that the mechanism is cell-type or model dependent.

Safety Data Sheet (SDS) Information

Hazard Classifications and Precautionary Statements

The Safety Data Sheet for this compound outlines its significant hazards. It is consistently classified as acutely toxic and an irritant. scbt.comguidechem.com There is also limited evidence of a carcinogenic effect, leading to a classification of Carcinogenicity Category 2 in some instances. lookchem.comscbt.com

Table 2: GHS Hazard Classifications for this compound

Hazard ClassCategory
Acute Toxicity, OralCategory 3
Acute Toxicity, DermalCategory 3
Acute Toxicity, InhalationCategory 3
Skin Corrosion/IrritationCategory 2
Serious Eye Damage/Eye IrritationCategory 2
Specific Target Organ Toxicity (Single Exposure)Category 3 (Respiratory irritation)
CarcinogenicityCategory 2

Sources: lookchem.comsigmaaldrich.comnih.govnih.gov

Associated with these classifications are specific hazard (H) and precautionary (P) statements that guide safe handling.

Selected Hazard Statements (H-Statements):

H301: Toxic if swallowed. nih.govsigmaaldrich.com

H311: Toxic in contact with skin. guidechem.comnih.gov

H331: Toxic if inhaled. nih.gov

H315: Causes skin irritation. nih.govsigmaaldrich.com

H319: Causes serious eye irritation. nih.govsigmaaldrich.com

H335: May cause respiratory irritation. nih.govsigmaaldrich.com

H351: Suspected of causing cancer. lookchem.comthermofisher.kr

Selected Precautionary Statements (P-Statements):

P261: Avoid breathing dust/fume/gas/mist/vapors/spray. thermofisher.krnih.gov

P270: Do not eat, drink or smoke when using this product. thermofisher.kr

P280: Wear protective gloves/protective clothing/eye protection/face protection. thermofisher.kr

P301 + P310: IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician. thermofisher.kr

P302 + P352: IF ON SKIN: Wash with plenty of soap and water. fishersci.com

P304 + P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing. fishersci.com

P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. thermofisher.kr

Storage and Handling Recommendations

Proper storage and handling are critical to minimize the risks associated with this compound. The compound should be stored in a tightly closed container in a cool, dry, and well-ventilated area. guidechem.com It is important to keep it away from heat, sparks, open flames, and other sources of ignition. nih.govguidechem.com

When handling this compound, engineering controls such as use only under a chemical fume hood should be in place to ensure adequate ventilation. nih.gov Personal protective equipment is mandatory and includes suitable protective clothing, gloves, and eye/face protection such as safety glasses or a face shield. scbt.comguidechem.com It is advised not to breathe vapors or mists and to avoid contact with skin and eyes. scbt.comguidechem.com In case of spills, all ignition sources should be removed, and the area should be cleaned up immediately using appropriate protective equipment. scbt.com

Environmental Impact and Sustainability Considerations

Environmental Fate and Persistence

Limited specific data is available on the environmental fate and persistence of 2-Hydroxyethylhydrazine. However, inferences can be drawn from the behavior of the parent compound, hydrazine (B178648), and other short-chain alkylhydrazines. Hydrazine and its derivatives are known to be highly reactive and are not expected to persist for extended periods in the environment cdc.gov.

In soil, the persistence of hydrazines is also expected to be low due to their reactivity and susceptibility to microbial degradation cdc.gov. While this compound is soluble in water, its potential for leaching into groundwater would be mitigated by these degradation processes.

Ecotoxicity to Aquatic Organisms

Information directly detailing the ecotoxicity of this compound to aquatic organisms is scarce. However, a safety data sheet for the compound states that it is "Harmful to aquatic organisms" scbt.com. To provide a more detailed understanding of its potential aquatic toxicity, data for the closely related compound, hydrazine, can be considered as a surrogate. It is important to note that while this provides an indication, the actual toxicity of this compound may differ.

The ecotoxicity of hydrazine to various aquatic organisms is summarized in the table below.

OrganismEndpointValueReference
Fish (General)96-hour LC503 to 433 µg/L (in flow-through tests of 25 to 30 days) google.com
Invertebrates (General)5- to 10-day LC500.6 to 80 µg/L google.com

LC50 (Lethal Concentration 50): The concentration of a chemical in water that is lethal to 50% of the test organisms within a specified time period.

The data for hydrazine indicates a high level of toxicity to aquatic life, with lethal concentrations for both fish and invertebrates in the micrograms per liter range. This suggests that this compound could also pose a significant risk to aquatic ecosystems if released into the environment.

Green Chemistry Principles in this compound Production and Use

The traditional and most common method for synthesizing this compound involves the reaction of ethylene (B1197577) oxide with hydrazine hydrate (B1144303) guidechem.com. An analysis of this process through the lens of green chemistry principles reveals several areas for consideration and potential improvement.

Atom Economy: The reaction of ethylene oxide with hydrazine hydrate to form this compound has a high theoretical atom economy, as it is an addition reaction where all the atoms of the reactants are incorporated into the final product. However, in practice, to minimize the formation of byproducts from the further reaction of this compound with ethylene oxide, a significant excess of hydrazine hydrate is often used google.com. This reduces the practical atom economy and increases the energy required to separate the product and recycle the unreacted hydrazine hydrate google.com.

Use of Hazardous Reagents: Both ethylene oxide and hydrazine are classified as hazardous substances. Ethylene oxide is a flammable and explosive gas, while hydrazine is toxic and a suspected carcinogen google.com. The use of these materials necessitates stringent safety precautions and engineering controls to protect workers and prevent environmental releases.

The use of 2-hydroxyethylhydrazinium nitrate (B79036), a salt derived from this compound, has been explored as a "green" alternative to the highly toxic and volatile monopropellant hydrazine in applications like rocket fuels rsc.org.

Waste Minimization and Disposal Methods

The management of waste generated during the production and use of this compound is crucial for minimizing its environmental impact. Due to its hazardous nature, wastes containing this compound must be handled and disposed of in accordance with local, state, and federal regulations scbt.com.

Waste Minimization: A key principle of waste minimization is to reduce the generation of waste at the source. In the context of this compound production, this can be achieved by optimizing reaction conditions to improve yield and reduce the formation of byproducts. The use of alternative synthesis routes, such as the one involving monoethanolamine and ketazine, can also contribute to waste reduction by recycling byproducts google.com. Maintaining a running inventory of chemicals is a fundamental step towards waste minimization in a laboratory or industrial setting nipissingu.ca.

Disposal Methods: For unavoidable waste containing this compound and other hydrazine derivatives, several treatment and disposal methods are available. These chemicals are classified as hazardous wastes nih.gov.

Incineration: Liquid injection or fluidized bed incineration are recognized as acceptable disposal methods for wastes containing hydrazines nih.gov.

Chemical Oxidation: Wastes containing hydrazines can be treated through chemical oxidation. Common oxidizing agents used for this purpose include sodium or calcium hypochlorite (B82951), hydrogen peroxide, and ozone nih.govgoogle.com. A patented process describes the purification of wastewater from hydrazine production by treatment with chlorine or a hypochlorite google.com. Another method involves the use of hydrogen peroxide in an alkaline solution with a copper or manganese ion catalyst to treat hydrazine-containing wastewater google.com. Ozonation has also been shown to effectively reduce the concentration of hydrazine fuels and their byproducts in wastewater to environmentally acceptable levels nih.gov.

Biodegradation: Biodegradation is another viable treatment option for wastewaters containing low concentrations of hydrazine wastes nih.gov.

It is imperative that all waste disposal activities are carried out by licensed professionals and in compliance with all applicable environmental regulations scbt.comctrnet.ca. Containers used for storing chemical waste must be properly sealed, undamaged, and compatible with the waste material ctrnet.ca.

Future Research Directions and Emerging Applications

Development of Novel 2-Hydroxyethylhydrazine Derivatives

This compound serves as a critical building block in organic synthesis, particularly for heterocyclic compounds. guidechem.comlookchem.com Its reaction with β-diketones to form pyrazole (B372694) derivatives is a well-established route. lookchem.comresearchgate.net Future research is centered on synthesizing novel derivatives with tailored properties for specific applications, ranging from pharmaceuticals to agrochemicals. guidechem.comiscientific.orgnih.gov

One area of exploration involves the reaction of this compound with various diketones and other reagents to create a diverse library of compounds. For instance, its reaction with 4,4,4-trifluoro-1-pyridin-2-yl-butane-1,3-dione has been shown to produce 5-hydroxy-5-trifluoromethyl-4,5-dihydropyrazole intermediates, which are precursors to stable pyrazole derivatives. researchgate.net The development of such derivatives is significant due to the wide range of biological activities exhibited by hydrazone compounds, including antimicrobial, anticonvulsant, and anti-inflammatory properties. nih.govnih.govnih.gov

Derivative ClassSynthetic PrecursorsPotential Applications
Pyrazolesβ-DiketonesPharmaceuticals, Agrochemicals, Herbicides lookchem.comresearchgate.net
HydrazonesAldehydes, KetonesAntimicrobial, Anticonvulsant, Analgesic Agents nih.govnih.gov
OxazolidinonesPhenylmethyleneamino groupsChemical Synthesis lookchem.com
PyrazolecarbonitrilesFormylpropenenitrileChemical Synthesis guidechem.com
IndenopyrazolonesPhenyl groupsChemical Synthesis lookchem.com

This table showcases classes of novel derivatives being developed from this compound and their target applications.

Research also focuses on creating derivatives for materials science, such as chain extenders in urethane (B1682113) formulations and precursors for stabilizers in polymers. lookchem.comthermofisher.krfishersci.ca The goal is to synthesize derivatives with enhanced thermal stability, specific reactivity, and improved performance characteristics.

Enhanced Catalytic Systems for this compound Reactions

The industrial synthesis of this compound, typically through the reaction of ethylene (B1197577) oxide and hydrazine (B178648) hydrate (B1144303), presents challenges in controlling selectivity and minimizing byproducts. guidechem.comchemicalbook.com A significant focus of future research is the development of enhanced catalytic systems to improve reaction efficiency and yield. researchgate.net

Side reactions in the synthesis process can lead to the formation of impurities such as 1,2-bis(β-hydroxyethyl) hydrazine, 1,1-bis(β-hydroxyethyl) hydrazine, and tri(β-hydroxyethyl) hydrazine. rsc.org Research into continuous flow synthesis in microreactors has shown promise in controlling reaction conditions, such as temperature and molar ratios, to suppress the formation of these impurities. rsc.orgrsc.org

Future work will likely involve:

Homogeneous and Heterogeneous Catalysts: Investigating novel catalysts that can direct the reaction pathway towards the desired product with high selectivity.

Process Intensification: Utilizing microreactor technology and advanced process control to optimize reaction parameters in real-time, thereby maximizing yield and purity. rsc.org

Green Chemistry Approaches: Developing catalytic systems that operate under milder conditions, use less hazardous solvents, and reduce energy consumption, aligning with the principles of sustainable chemistry. A newer method using monoethanolamine and ketazine avoids the use of the more hazardous ethylene oxide and expensive hydrazine hydrate. google.com

Research AreaObjectiveKey Findings / Future Goals
Reaction KineticsOptimize yield and selectivityKinetic studies of alkylation with 2-chloroethanol (B45725) show the influence of a strong base in the medium. grafiati.com
Impurity ProfilingMinimize byproduct formationIdentification of hydrazine and alcohol-amine impurities in continuous flow synthesis. rsc.org
Microreactor SynthesisEnhance process control and safetyImproved yield and reduced impurities by controlling molar ratio and mixing efficiency. rsc.orgrsc.org
Catalyst DevelopmentImprove reaction efficiencyThe formation of related ketazines is favored by increased temperature and catalyst concentration. researchgate.net

This table outlines key research areas aimed at enhancing the synthesis and reaction efficiency of this compound.

Advanced Computational Modeling for Complex Reaction Systems

Computational chemistry is becoming an indispensable tool for understanding and predicting the behavior of complex chemical reactions involving this compound. Advanced computational modeling allows researchers to investigate reaction mechanisms, transition states, and thermodynamic properties at a molecular level. nih.govnih.gov

A recent theoretical study investigated 28 hydrogen abstraction reactions of this compound with various radical species, which is crucial for understanding its decomposition and reactivity, particularly in applications like propellants. nih.gov This study utilized density functional theory (DFT) methods, such as M06-2X/6311++G(d,p), for geometry optimization and high-level ab initio calculations like CCSD/cc-pVXZ for accurate energy predictions. nih.gov

Key areas for future computational research include:

Force Field Development: Creating accurate force fields for atomistic simulations to predict physical and thermodynamic properties of this compound and its derivatives, including energetic hydrazinium (B103819) ionic liquids. grafiati.com

Reaction Mechanism Elucidation: Modeling complex reaction pathways, such as the formation of heterocyclic derivatives, to understand regioselectivity and predict product distributions. researchgate.net

Virtual Screening: Computationally screening libraries of potential this compound derivatives for desired biological activities or material properties, thereby accelerating the discovery process. nih.govmdpi.com

Computational MethodApplication in this compound ResearchReference
Density Functional Theory (DFT)Geometry optimization and vibrational frequency determination for hydrogen abstraction reactions. nih.gov
Coupled Cluster (CCSD)Calculation of high-accuracy single-point energies for reaction rate determination. nih.gov
M05-2X MethodAccurate prediction of N-N bond dissociation enthalpies in hydrazine derivatives. nih.gov
Molecular DockingStudying interactions between bioactive derivatives and biological targets (e.g., enzymes). mdpi.com

This table summarizes advanced computational methods and their specific applications in studying this compound and its reactions.

Exploration of New Industrial and Biological Applications

While this compound is already used in several industrial processes, ongoing research seeks to expand its utility. guidechem.com Its bifunctional nature makes it a versatile intermediate for a wide array of products. guidechem.com

Current and emerging applications include:

Agrochemicals: It serves as an intermediate for herbicides and is used directly as a plant growth regulator to induce flowering in pineapples. guidechem.comlookchem.comnih.gov

Pharmaceuticals: As a precursor for various heterocyclic compounds, it is vital in the development of new drugs with diverse biological activities. guidechem.comiscientific.org Hydrazone derivatives have shown potential as anticonvulsant, antidepressant, analgesic, anti-inflammatory, antimicrobial, and antitumoral agents. nih.govnih.gov

Materials Science: It is used as a chain extender in urethane formulations and as a corrosion inhibitor. lookchem.comthermofisher.krfishersci.ca

Propellants: Its derivatives, particularly energetic ionic liquids, are being investigated as potential high-energy green propellants to replace traditional hydrazine. nih.gov

The exploration of new biological applications is a particularly active field. The core hydrazine structure is a pharmacophore in many bioactive molecules, and modifying it with the 2-hydroxyethyl group can alter properties like solubility and target binding. iscientific.orgnih.gov

Application AreaSpecific UseCompound Role
AgrochemicalsPlant growth regulator (e.g., for pineapples)Active Ingredient lookchem.com
PharmaceuticalsSynthesis of bioactive heterocyclesIntermediate guidechem.comlookchem.com
Polymer ChemistryChain extender for urethanesMonomer / Reagent lookchem.comthermofisher.kr
Industrial FluidsCorrosion inhibitorAdditive thermofisher.krfishersci.ca
AerospaceComponent of green propellantsPrecursor to Ionic Liquids nih.gov

This table details the diverse industrial and biological applications of this compound.

Refined Toxicological Risk Assessments and Mitigation Strategies

Ensuring the safe use of this compound is paramount, necessitating refined toxicological risk assessments. The compound is known to be toxic if swallowed, inhaled, or absorbed through the skin, and it is an irritant to the skin, eyes, and respiratory system. scbt.comchemicalbook.com While there is limited evidence of carcinogenicity for this compound itself, other hydrazine derivatives are known carcinogens, warranting a cautious approach. guidechem.comscbt.com

Recent concerns have focused on its presence as a potential genotoxic impurity (PGI) in pharmaceutical products. wisdomlib.org Regulatory agencies have stringent guidelines for controlling such impurities, driving the need for highly sensitive analytical methods. wisdomlib.org

Future research in this area will focus on:

Long-Term Toxicity Studies: Conducting comprehensive studies to better understand the potential for chronic health effects, including carcinogenicity and reproductive toxicity.

Advanced Analytical Methods: Developing and validating ultra-sensitive methods, such as a gas chromatography-mass spectrometry (GC-MS) method involving chemical derivatization, for the quantification of trace levels of this compound in active pharmaceutical ingredients (APIs) and environmental samples. wisdomlib.org

Exposure Mitigation: Designing improved engineering controls, personal protective equipment (PPE), and handling procedures to minimize occupational exposure. scbt.comfishersci.com This includes developing closed-system synthesis processes and effective ventilation. fishersci.comgoogle.com

Environmental Fate: Studying the environmental degradation pathways and persistence of this compound to assess its ecological impact.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-Hydroxyethylhydrazine, and how can reaction conditions be controlled to minimize byproducts?

  • Methodology : HEHN is synthesized via condensation of glycolaldehyde (generated in situ) with hydrazine derivatives, followed by catalytic hydrogenation (e.g., Pd/C) to yield the final product. Key parameters include pH control (~6–6.5) and temperature (25–30°C) during hydrolysis steps to ensure high purity (~50% yield) . Characterization via melting point (58–60°C) and NMR spectroscopy distinguishes HEHN from unsymmetrical isomers .

Q. How can HEHN be safely handled and stored in laboratory settings?

  • Methodology : HEHN is hygroscopic and thermally unstable. Storage recommendations include inert atmospheres (N₂/Ar) and refrigeration (2–8°C). Safety protocols must address its high toxicity and potential for forming explosive derivatives (e.g., HEHN nitrate, listed under U.S. Export Administration Regulations) . Use fume hoods and personal protective equipment (PPE) during synthesis.

Q. What analytical techniques are most effective for characterizing HEHN and its derivatives?

  • Methodology :

  • Structural Analysis : ¹H/¹³C NMR to identify hydrazine moieties and hydroxyl groups. For example, HEHN’s ^1H NMR shows distinct peaks for -NH₂ (δ 2.5–3.5 ppm) and -OH (δ 4.8–5.2 ppm) .
  • Purity Assessment : HPLC with UV detection (λ = 210–220 nm) or GC-MS for volatile derivatives .

Advanced Research Questions

Q. What is the mechanistic role of HEHN in enzyme inactivation, and how can computational modeling validate experimental findings?

  • Methodology : HEHN acts as a suicide inhibitor in ethanolamine ammonia-lyase (EAL) by forming a stabilized hydrazinium radical cation during catalysis. Ab initio molecular orbital calculations (e.g., B3LYP/6-31G*) predict endothermic hydrogen-reabstraction steps (ΔH ≈ 90 kJ/mol), halting enzyme function . Experimental validation involves EAL activity assays with HEHN and electron paramagnetic resonance (EPR) to detect radical intermediates.

Q. How does HEHN influence nitrification inhibition in environmental systems, and what are the dose-response relationships?

  • Methodology : In soil microcosms, HEHN inhibits bacterial ammonia oxidation at concentrations ≥10 μmol/g soil. Dose-response studies use NO₂⁻/NO₃⁻ quantification via ion chromatography. For example, 100 μmol/g HEHN reduces nitrification rates by >90% over 14 days, with EC₅₀ values calculated via nonlinear regression .

Q. What strategies improve regioselectivity in HEHN-mediated synthesis of heterocyclic compounds (e.g., pyrazoles)?

  • Methodology : Condensation of HEHN with β-diketones or trifluoromethyl ketones under acidic conditions (e.g., HCl) yields 5-hydroxy-4,5-dihydropyrazoles. Regioselectivity is controlled by solvent polarity (e.g., ethanol vs. DMF) and temperature. For example, room-temperature reactions favor 5-trifluoromethylpyrazole derivatives (92% yield) .

Q. How does HEHN enhance hybrid rocket propellant performance, and what are its combustion characteristics?

  • Methodology : HEHN is a high-energy-density additive in ABS-based hybrid fuels. Vacuum-specific impulse (Isp) calculations (via NASA CEA) show HEHN improves Isp by ~15% compared to hydroxylammonium nitrate (HAN). Combustion stability is tested via pressure-fed motor experiments with thermocouple monitoring .

Data Contradictions and Resolution

Q. Why do computational studies predict conflicting energetics for HEHN’s enzyme inhibition mechanisms?

  • Resolution : While standard catalytic pathways for HEHN resemble natural substrates (e.g., ethanolamine), alternative radical stabilization pathways (e.g., hydrazinium cation formation) explain experimental inactivation. Multi-configurational quantum methods (CASSCF) are recommended to model open-shell intermediates .

Q. How do synthesis yields for HEHN-based bipyrazoles vary across literature reports?

  • Resolution : Isomeric bipyrazoles (e.g., 3,3’ vs. 5,5’ derivatives) form under kinetic vs. thermodynamic control. TLC and column chromatography (silica gel, ethyl acetate/hexane) separate isomers, with yields optimized via slow addition of reactants in ethanol .

Methodological Recommendations

  • Synthetic Protocols : Use anhydrous conditions and Schlenk techniques for air-sensitive intermediates .
  • Environmental Studies : Pair microcosm experiments with metagenomic analysis to identify HEHN-resistant nitrifier strains .
  • Propulsion Testing : Validate HEHN’s compatibility with 3D-printed fuel grains via rheological and thermal stability tests .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.